Application: “4-Chloro-3-methylbenzene-1,2-diamine hydrochloride” is used in the synthesis of FDA-approved drugs.
Method of Application: The compound is used in the synthesis of Daridorexant. The corresponding acyl chloride is treated with 4-chloro-3-methylbenzene-1,2-diamine in the presence of triethylamine to give the bis-amide.
Results: The synthesis leads to the production of Daridorexant, an FDA-approved drug.
4-Chloro-3-methylbenzene-1,2-diamine hydrochloride, also known as 4-chloro-3-methyl-1,2-benzenediamine hydrochloride, is a chemical compound with the molecular formula C₇H₁₀Cl₂N₂ and CAS number 1087743-89-2. This compound features a benzene ring substituted with a chlorine atom at the para position (4-position) and a methyl group at the meta position (3-position), along with two amino groups (NH₂) at the ortho positions (1 and 2). The hydrochloride form enhances its solubility in water, making it suitable for various applications in chemical synthesis and biological studies .
Research indicates that 4-chloro-3-methylbenzene-1,2-diamine hydrochloride exhibits significant biological activity. It influences various cellular processes by affecting cell signaling pathways and gene expression. Its interaction with cellular components can lead to alterations in metabolic pathways, which may have implications for drug development and therapeutic applications.
The compound has been shown to impact cellular functions significantly, including:
The synthesis of 4-chloro-3-methylbenzene-1,2-diamine hydrochloride typically involves:
One notable method involves treating an acyl chloride derivative with 4-chloro-3-methylbenzene-1,2-diamine in the presence of triethylamine, leading to the formation of pharmaceutical intermediates like Daridorexant .
4-Chloro-3-methylbenzene-1,2-diamine hydrochloride serves several important roles:
Studies on 4-chloro-3-methylbenzene-1,2-diamine hydrochloride have focused on its interactions with different solvents and other compounds. Research highlights include:
Several compounds share structural similarities with 4-chloro-3-methylbenzene-1,2-diamine hydrochloride. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Amino-5-chlorotoluene | Structure | Contains a chlorine atom at a different position; used in dye synthesis. |
3-Methylbenzene-1,2-diamine | Structure | Lacks chlorine; often used in polymer applications. |
4-Chlorobenzenamine | Structure | Simpler structure; primarily used in industrial applications. |
What sets 4-chloro-3-methylbenzene-1,2-diamine hydrochloride apart from these similar compounds is its specific arrangement of functional groups that allows for unique reactivity patterns and biological interactions. Its use in synthesizing FDA-approved drugs further underscores its significance in medicinal chemistry .
Flammable